[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester
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Overview
Description
[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester: is a boronic acid derivative with the molecular formula C15H24BNO2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It is a valuable reagent in the field of medicinal chemistry and material science due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester typically involves the reaction of 3-bromoaniline with ethylmethylamine to form the corresponding aniline derivative. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high throughput and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester can undergo oxidation reactions to form the corresponding boronic acid or boronate ester.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Boronic acid or boronate ester.
Reduction: Amine derivative.
Substitution: Substituted boronic ester.
Scientific Research Applications
Chemistry:
In organic synthesis, [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology:
The compound is used in the development of boron-containing drugs for cancer therapy, particularly in boron neutron capture therapy (BNCT). Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .
Medicine:
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of novel therapeutic agents. Its stability and reactivity make it suitable for the development of drugs targeting various diseases .
Industry:
In the material science industry, this compound is used in the synthesis of polymers and advanced materials with unique properties. Its role in the formation of carbon-carbon bonds is particularly valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling with aryl halides. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- [4-(Methylamino)phenyl]boronic acid pinacol ester
- [3-(Dimethylamino)phenyl]boronic acid pinacol ester
Comparison:
Compared to similar compounds, [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester exhibits unique reactivity due to the presence of the ethyl(methyl)amino group. This functional group enhances its stability and reactivity in cross-coupling reactions, making it a preferred choice in various synthetic applications. Additionally, its ability to form stable complexes with biomolecules distinguishes it from other boronic esters .
Properties
IUPAC Name |
N-ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-7-17(6)13-10-8-9-12(11-13)16-18-14(2,3)15(4,5)19-16/h8-11H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOHLAMPDYSTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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